Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H16N2O3Cl It is a derivative of oxane, featuring a hydrazine group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride typically involves the reaction of ethyl 4-oxane-4-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones.
Scientific Research Applications
Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxane-4-carboxylate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Hydrazine derivatives: Compounds like phenylhydrazine or methylhydrazine have different substituents, leading to variations in reactivity and applications.
Uniqueness
Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride is unique due to its combination of an oxane ring, hydrazine group, and ethyl ester group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
Ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride can be represented by the following chemical structure:
- Molecular Formula : C9H14ClN3O3
- Molecular Weight : Approximately 233.68 g/mol
The biological activity of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride is primarily attributed to its interaction with various biological targets. The compound exhibits several mechanisms, including:
- Nitric Oxide Production : It is known to influence nitric oxide (NO) synthesis, which plays a critical role in various physiological processes, including vasodilation and immune response modulation .
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells .
- Cell Proliferation Modulation : Preliminary studies suggest that it may affect cell proliferation pathways, potentially influencing cancer cell growth and differentiation .
Research Findings
Recent studies have explored the biological effects of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride, providing insights into its pharmacological potential:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride on human cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, suggesting potential applications in cancer therapy.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 30 |
Case Study 2: Inflammatory Response
Another study evaluated its effects on inflammatory markers in macrophages. The compound was shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating anti-inflammatory properties.
Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
---|---|---|
Control | 200 | 150 |
Ethyl Compound | 100 | 75 |
Pharmacokinetics
The pharmacokinetic profile of ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride has not been extensively studied. However, its solubility and stability under physiological conditions suggest favorable absorption characteristics.
Safety and Toxicity
Preliminary toxicity assessments indicate that ethyl 4-hydrazinyloxane-4-carboxylate; hydrochloride has a low toxicity profile at therapeutic doses. Further studies are required to fully elucidate its safety parameters.
Properties
IUPAC Name |
ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-2-13-7(11)8(10-9)3-5-12-6-4-8;/h10H,2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYGLZXMVLCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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